3-(bromomethyl)-7-fluoro-1-benzothiophene
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Overview
Description
3-(bromomethyl)-7-fluoro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromomethyl group at the 3-position and a fluorine atom at the 7-position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-7-fluoro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the bromination of 7-fluoro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Another approach involves the use of bromomethylation reagents such as bromomethyl methyl ether or bromomethyl acetate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the bromomethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-7-fluoro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) in aqueous or acidic medium, and chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol are frequently used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include methyl derivatives and alcohols.
Scientific Research Applications
3-(bromomethyl)-7-fluoro-1-benzothiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic and optoelectronic applications.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-7-fluoro-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-1-benzothiophene
- 7-fluoro-1-benzothiophene
- 3-(chloromethyl)-7-fluoro-1-benzothiophene
- 3-(bromomethyl)-7-chloro-1-benzothiophene
Uniqueness
3-(bromomethyl)-7-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic modifications and enhances the compound’s potential in various scientific applications.
Properties
CAS No. |
102246-36-6 |
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Molecular Formula |
C9H6BrFS |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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